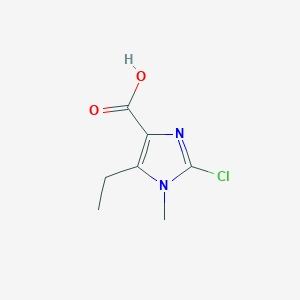

2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid

Description

2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a chloro group at position 2, an ethyl group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 4 of the imidazole ring.

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-5-ethyl-1-methylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-4-5(6(11)12)9-7(8)10(4)2/h3H2,1-2H3,(H,11,12) |

InChI Key |

XAUXGLHMGIHBOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N1C)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-methylimidazole with ethyl chloroformate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and subsequent hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Esterification and Amidation: Alcohols or amines, typically in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

Substitution Products: Derivatives with different substituents at the 2-position.

Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.

Esters and Amides: Esterified or amidated derivatives of the compound.

Scientific Research Applications

2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptors, affecting cellular processes. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous imidazole derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Substituent Position and Electronic Effects

- 2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid (C₁₂H₁₁ClN₂O₂; MW 250.68): Differs by incorporating a 4-chlorophenyl group instead of a simple chloro substituent. The aromatic ring increases hydrophobicity and may enhance π-π stacking interactions in biological systems. The ethyl group at position 5 aligns with the target compound, suggesting similar lipophilicity .

- 2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (C₁₁H₉ClN₂O₂; MW 236.65): Features a 3-chlorophenyl group and a methyl substituent at position 4. The smaller methyl group (vs. ethyl) may decrease lipophilicity .

- 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (C₁₁H₉ClN₂O₂; MW 236.65): Chloro at position 4 of the imidazole ring and a 4-methylphenyl group at position 5. The shifted chloro substituent modifies the electron-withdrawing effects on the ring, which could influence acidity (pKa) of the carboxylic acid group. The methylphenyl group adds steric bulk, possibly affecting binding affinity in enzymatic contexts .

Alkyl Chain and Functional Group Variations

- 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride (C₆H₈ClN₂O₂; MW 190.60): Lacks chloro and methyl groups but includes an ethyl chain at position 3. The hydrochloride salt enhances aqueous solubility, a property the target compound may share if ionized.

- Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (C₆H₁₀ClN₃O₂; MW 191.62): Replaces the carboxylic acid with an ester and introduces an amino group at position 5. The ester group decreases polarity, improving membrane permeability, while the amino group introduces basicity, contrasting with the acidic nature of the target compound .

Steric and Thermodynamic Considerations

- 4-(1-Methylethyl)-1H-imidazole-5-carboxylic acid (C₇H₁₀N₂O₂; MW 154.17): Features an isopropyl group, creating greater steric hindrance than the target compound’s ethyl substituent. This branching could reduce binding efficiency in sterically sensitive targets, such as enzyme active sites .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid* | C₇H₉ClN₂O₂ | 188.62 (theoretical) | 2-Cl, 5-Ethyl, 1-Me, 4-COOH | High acidity, moderate lipophilicity |

| 2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | C₁₂H₁₁ClN₂O₂ | 250.68 | 4-Chlorophenyl, 5-Ethyl, 4-COOH | Enhanced hydrophobicity, π-π stacking |

| 2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | C₁₁H₉ClN₂O₂ | 236.65 | 3-Chlorophenyl, 5-Me, 4-COOH | Reduced steric bulk, meta-Cl effects |

| 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | C₁₁H₉ClN₂O₂ | 236.65 | 4-Cl, 5-(4-MePh), 2-COOH | Altered electron distribution, steric bulk |

| 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride | C₆H₈ClN₂O₂ | 190.60 | 4-Ethyl, 5-COOH (HCl salt) | High solubility, no chloro substituent |

Research Implications and Trends

- Bioactivity : Chloro and carboxylic acid groups are common in pharmacologically active imidazoles (e.g., antifungal or kinase inhibitors). The target compound’s ethyl and methyl groups may optimize bioavailability by balancing lipophilicity and solubility .

- Synthetic Utility : The carboxylic acid at position 4 serves as a handle for further derivatization (e.g., amide formation), a strategy employed in ’s ester-to-hydrochloride conversion .

- Thermodynamic Stability : Steric effects from substituents (e.g., isopropyl in ) highlight the need for balanced bulk to avoid destabilizing molecular conformations .

Biological Activity

2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C7H10ClN2O2

- Molecular Weight : 192.62 g/mol

- CAS Number : 869002-61-9

Imidazole derivatives, including 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid, are known for their ability to interact with various biological targets. The compound exhibits a high affinity for several receptors and enzymes, influencing numerous biochemical pathways.

Target Interactions

- Enzymatic Interactions : The compound can act as a ligand for metalloenzymes, potentially inhibiting or enhancing their catalytic activities.

- Receptor Binding : It is known to bind to multiple receptors, which can lead to antiviral, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that imidazole derivatives possess notable antimicrobial properties. In vitro studies have shown that 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid demonstrates activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

Anticancer Activity

In vivo studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including breast and liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HepG2 (Liver Cancer) | 30 |

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid shows high solubility in polar solvents, which enhances its bioavailability. Studies suggest that the compound is rapidly absorbed and distributed in biological systems.

Case Studies

- Study on Antiviral Activity : A recent study evaluated the antiviral effects of imidazole derivatives against HIV. The results indicated that compounds similar to 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid inhibited the HIV integrase enzyme by more than 50%, showcasing potential as an antiviral agent .

- Antitumor Efficacy Study : In a study involving various cancer cell lines, the compound exhibited significant antiproliferative effects, particularly in breast and prostate cancer models, highlighting its therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.